2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE

Description

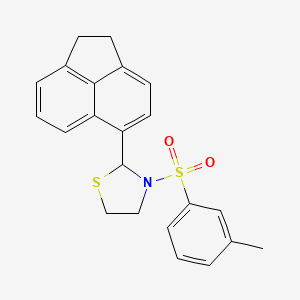

2-(1,2-Dihydroacenaphthylen-5-yl)-3-(3-methylbenzenesulfonyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a bicyclic dihydroacenaphthylene moiety and a 3-methylbenzenesulfonyl substituent. The thiazolidine core, a five-membered ring containing nitrogen and sulfur, is functionalized at positions 2 and 3 with aromatic and sulfonyl groups, respectively.

Properties

IUPAC Name |

2-(1,2-dihydroacenaphthylen-5-yl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S2/c1-15-4-2-6-18(14-15)27(24,25)23-12-13-26-22(23)20-11-10-17-9-8-16-5-3-7-19(20)21(16)17/h2-7,10-11,14,22H,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLCUYDJKIHMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(3-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbenzenesulfonyl chloride in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the type of activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Structural and Electronic Differences

Substituent Effects

- The 3-methylbenzenesulfonyl group is electron-withdrawing, which may influence the thiazolidine ring’s electronic profile and metabolic stability .

- Lead Compound (): Features a cyano-methylene group and sulfide, which are absent in the target compound. The cyano group increases electrophilicity, possibly contributing to its antifungal activity .

- Moguisteine (): Contains a methoxyphenoxy group and an ethyl ester, making it more polar compared to the target compound’s sulfonyl and fused aromatic systems .

Research Findings and Trends

Substituent-Driven Activity: Thiazolidine derivatives with electron-withdrawing groups (e.g., sulfonyl, cyano) show enhanced bioactivity, as seen in and . The target compound’s sulfonyl group may mimic this effect .

Synthetic Feasibility : Moderate yields (68%) for compounds 11a/b highlight challenges in thiazolidine functionalization. The target compound’s synthesis may face similar hurdles due to steric hindrance from the dihydroacenaphthylene group .

Pharmacological Diversity : Moguisteine’s approval as an antitussive underscores the thiazolidine scaffold’s versatility. The target compound’s unique substituents position it for exploration in agrochemical or anti-inflammatory contexts .

Biological Activity

The compound 2-(1,2-dihydroacenaphthylen-5-yl)-3-(3-methylbenzenesulfonyl)-1,3-thiazolidine represents a unique structure within the thiazolidine family, characterized by the incorporation of a dihydroacenaphthylene moiety and a sulfonyl group. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the thiazolidine ring contributes to its biological properties, while the dihydroacenaphthylene structure may enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that thiazolidine derivatives can possess antimicrobial properties. The sulfonyl group may enhance the compound's ability to interact with microbial enzymes or membranes.

- Anticancer Potential : Thiazolidines are known for their anticancer properties. The specific arrangement of functional groups in this compound may influence cell signaling pathways related to proliferation and apoptosis.

- Anti-inflammatory Effects : Some thiazolidine derivatives have shown promise in reducing inflammation, potentially through modulation of cytokine release.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and altering cellular functions.

- Receptor Modulation : The compound may act on receptors related to inflammation and cancer pathways, potentially serving as an agonist or antagonist.

- Signal Transduction Pathways : By influencing intracellular signaling cascades, this compound could modulate processes such as apoptosis and cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this thiazolidine derivative, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Thiazolidine ring; insulin-sensitizing effects | Antidiabetic |

| Acenaphthene sulfonamide | Acenaphthene and sulfonamide groups | Antimicrobial |

| Methoxyphenyl thiazole | Methoxyphenyl group and thiazole ring | Anticancer |

The combination of the dihydroacenaphthylene moiety with the thiazolidine structure offers distinct biological activities compared to other compounds that do not incorporate this specific arrangement.

Case Studies

Recent studies have provided insights into the biological efficacy of thiazolidine derivatives:

- Antimicrobial Efficacy Study : A study evaluated various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains.

- Cancer Cell Line Study : Research on human cancer cell lines demonstrated that thiazolidine derivatives could induce apoptosis through caspase activation. The specific mechanism by which this compound operates remains an area for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.